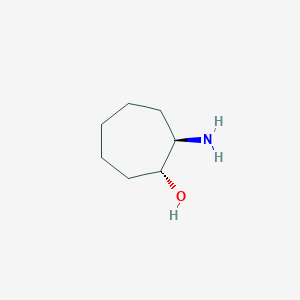

trans-2-Amino-cycloheptanol

Description

Contextualization of Cycloaminoalcohols as Chiral Scaffolds in Modern Synthesis

Cyclic amino alcohols, a class of organic compounds featuring both an amino and a hydroxyl group attached to a carbocyclic ring, are highly valuable as chiral building blocks in modern asymmetric synthesis. mdpi.com Their rigid or semi-rigid cyclic structure provides a well-defined spatial arrangement of functional groups, making them effective chiral scaffolds. researchgate.net This defined geometry is crucial for inducing stereoselectivity in chemical reactions. These compounds serve as versatile precursors for the synthesis of complex molecules and are integral components in the creation of chiral ligands and auxiliaries. mdpi.comresearchgate.net The utility of such scaffolds is demonstrated in their application for synthesizing a variety of complex molecules through reactions like peptide coupling and dehydration. researchgate.net For instance, related compounds like trans-2-aminocyclohexanol and trans-2-aminocyclopentanol have been established as convenient starting materials for obtaining enantiomerically pure forms, which are critical in asymmetric catalysis and the synthesis of bioactive molecules. acs.org

Historical Development and Significance of trans-2-Amino-cycloheptanol (B2764322) Research

Research into vicinal amino alcohols, particularly those on cyclic frameworks like cyclohexane (B81311), has led to the development of numerous synthetic methods. For example, racemic trans-2-aminocyclohexanol can be synthesized from the reaction of cyclohexene (B86901) oxide and aqueous ammonia (B1221849). google.com The resolution of such racemic mixtures into their respective enantiomers is a key area of study, often employing methods like enzymatic kinetic resolution or the use of chiral resolving agents such as optically active 2-methoxyphenylacetic acid. acs.orggoogle.com This historical focus on six-membered rings has provided a foundation for exploring analogues with different ring sizes. The significance of these compounds is underscored by their utility as raw materials for pharmaceuticals and agricultural chemicals. google.com The specific compound, this compound, represents an extension of this research into seven-membered ring systems, offering a different conformational landscape and substitution pattern for further development in catalysis and materials science.

Scope and Research Imperatives for this compound

The current research imperatives for this compound and its derivatives are focused on leveraging its unique structural features for advanced applications. One significant area of investigation is its use as a pH-triggered conformational switch. researchgate.net Upon protonation of the amino group, derivatives of the related trans-2-aminocyclohexanol exhibit a conformational change, which can be used to control geometry-dependent molecular properties. researchgate.net This principle is being explored with this compound derivatives to create molecular devices and sensors that respond to changes in environmental pH. researchgate.net Furthermore, its hydrochloride salt has been utilized in the synthesis of more complex molecules like functionalized triamines, highlighting its role as a versatile synthetic intermediate. sigmaaldrich.com The ongoing research aims to expand the library of derivatives and explore their potential as ligands in asymmetric catalysis and as building blocks for novel functional materials.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42565-73-1 | chemicalbook.com |

| Melting Point | 75-75.5 °C | chemicalbook.com |

| Boiling Point (Predicted) | 222.3±33.0 °C | chemicalbook.com |

| Density (Predicted) | 1.003±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 14.95±0.40 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOFTVSNNFYPAB-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42565-73-1, 260065-70-1 | |

| Record name | rac-(1R,2R)-2-aminocycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 260065-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2 Amino Cycloheptanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of trans-2-amino-cycloheptanol (B2764322) reveals several key disconnections that form the basis for the synthetic strategies discussed in this article. The primary disconnection is the carbon-nitrogen (C-N) bond, suggesting its formation through the amination of a suitable cycloheptane (B1346806) precursor. Another logical disconnection is the carbon-oxygen (C-O) bond, which points towards the opening of an epoxide. These disconnections lead to three main synthetic approaches: the ring-opening of cycloheptene (B1346976) oxide, the reduction of functionalized cycloheptane derivatives, and the direct amination of cycloheptene. youtube.comresearchgate.net

Classical Synthetic Routes to Racemic this compound

A prevalent and straightforward method for the synthesis of racemic this compound involves the nucleophilic ring-opening of cycloheptene oxide. rsc.orgrsc.orgacs.orgwisc.edu This reaction is typically carried out by treating cycloheptene oxide with an amine source, such as ammonia (B1221849) or a protected amine equivalent. The reaction proceeds via an SN2 mechanism, resulting in the trans stereochemistry of the amino and hydroxyl groups.

For instance, the reaction of cycloheptene oxide with aqueous ammonia can yield this compound. google.com The conditions for this reaction, such as temperature and the use of a catalyst, can be optimized to improve the yield and minimize the formation of byproducts. Various catalysts, including metal complexes and organocatalysts, have been explored to facilitate this transformation under milder conditions. researchgate.netmdpi.com

A study on the synthesis of a series of trans-2-aminocyclohexanols explored the ring-opening of an epoxide with morpholine (B109124) in a solvent system of isopropanol (B130326), tetrahydrofuran, and water. westmont.edu This methodology can be extrapolated to the synthesis of this compound.

| Amine Nucleophile | Solvent/Catalyst | Product | Key Findings |

|---|---|---|---|

| Aqueous Ammonia | Water, heat | Racemic this compound | A direct and classical approach. google.com |

| Morpholine | i-PrOH:THF:H₂O (1:1:1) | trans-2-(Morpholin-4-yl)cycloheptanol | Demonstrates the use of secondary amines as nucleophiles. westmont.edu |

| Various Amines | Rare-earth metal complexes | β-Aminoalcohols | Catalytic approach for mild, solvent-free conditions. researchgate.net |

Another significant strategy involves the reduction of a nitro or azido (B1232118) group at the C2 position of a cycloheptanone (B156872) or cycloheptenol precursor. The nitro or azido groups can be introduced through various methods, and their subsequent reduction provides the desired amino functionality.

Common reducing agents for nitro groups include catalytic hydrogenation with palladium on carbon (Pd/C), Raney nickel, or the use of metals like iron or zinc in acidic media. commonorganicchemistry.comorganic-chemistry.orgnih.govyoutube.com For instance, a nitro-cycloheptanol precursor can be reduced to this compound. The stereochemistry of the final product is dependent on the stereochemistry of the precursor and the reduction conditions.

Similarly, azido groups can be readily reduced to amines, often with high chemoselectivity, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com The synthesis of 3-aminocyclohexanols has been achieved through the reduction of β-enaminoketones, a method that could potentially be adapted for the seven-membered ring system. nih.govresearchgate.net

| Precursor | Reducing Agent | Product | Key Findings |

|---|---|---|---|

| 2-Nitrocycloheptanol | H₂, Pd/C | This compound | A common and effective method for nitro group reduction. commonorganicchemistry.com |

| 2-Azidocycloheptanol | LiAlH₄ | This compound | Offers high chemoselectivity for azide (B81097) reduction. youtube.com |

| β-Enaminoketone of Cycloheptanedione | Sodium in THF/isopropyl alcohol | trans-3-Aminocycloheptanol | An analogous reaction in the cyclohexane (B81311) series suggests potential applicability. nih.gov |

Direct amination of cycloheptene derivatives represents another synthetic avenue. researchgate.net This can involve electrophilic amination of an enolate derived from cycloheptanone or related species. The development of organocatalytic asymmetric α-amination reactions has provided powerful tools for the synthesis of chiral α-amino ketones, which can then be reduced to the corresponding amino alcohols. researchgate.net

Reductive amination of a ketone, such as cycloheptanone, with an amine source in the presence of a reducing agent is a well-established method for amine synthesis. youtube.com While this typically leads to a mixture of stereoisomers, it remains a viable route to the racemic product.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of particular importance due to its applications in asymmetric synthesis.

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. testbook.comcapes.gov.br While specific examples for the direct synthesis of this compound from a natural chiral pool precursor are not extensively documented in the initial search, this strategy is a cornerstone of asymmetric synthesis. clockss.orgelsevierpure.com For example, a convenient method for obtaining enantiomerically pure trans-2-aminocyclohexanol and trans-2-aminocyclopentanol has been reported, which could potentially be adapted. acs.org

A general approach would involve starting with a chiral cycloheptane derivative sourced from nature or obtained through resolution or asymmetric synthesis. For example, an enantiomerically pure cycloheptene oxide could be subjected to ring-opening with an amine nucleophile, which would proceed with inversion of configuration to yield the enantiopure trans-amino alcohol. Alternatively, enzymatic resolution of racemic this compound or a suitable derivative is a powerful technique to separate the enantiomers. google.comacs.org

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched compounds from prochiral starting materials, minimizing the need for resolving racemic mixtures.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. beilstein-journals.orgnih.govresearchgate.net This field has developed generic activation modes, such as the formation of transient iminium ions or enamines, which allow for a wide range of stereoselective reactions. nih.gov For the synthesis of chiral amino compounds, strategies like asymmetric 1,4-addition to α,β-unsaturated aldehydes or ketones are common. nih.gov For instance, the conjugate addition of a nitrogen-containing nucleophile to cyclohept-2-enone, catalyzed by a chiral prolinol-derived catalyst, represents a plausible, though not explicitly documented, pathway to a precursor of this compound. While organocatalysis has been successfully applied to the industrial synthesis of complex molecules like telcagepant (B1682995) and the serotonin (B10506) reuptake inhibitor (-)-paroxetine, specific applications for the direct asymmetric synthesis of this compound are not prominently featured in available literature. nih.gov The development of organocatalytic methods for constructing specific heterocyclic cores, such as tetrahydropyrans and tetrahydroquinolines, underscores the potential of this approach for various molecular scaffolds. rsc.orgnih.gov

Transition metal catalysis is a powerful tool for the stereoselective synthesis of 1,2-amino alcohols. nih.govnih.gov A primary method for this transformation is the asymmetric aminohydroxylation of alkenes. In the context of this compound, this would involve the reaction of cycloheptene with a nitrogen source in the presence of an osmium catalyst and a chiral ligand, typically derived from dihydroquinine or dihydroquinidine. This reaction proceeds to install both the amino and hydroxyl groups across the double bond in a stereocontrolled manner.

Another significant strategy is the asymmetric reduction of a prochiral α-azido ketone, such as 2-azidocycloheptanone. This transformation can be achieved using a chiral catalyst system, for example, a ruthenium or rhodium complex paired with a chiral phosphine (B1218219) ligand. The catalyst facilitates the enantioselective addition of hydrogen to the carbonyl group, establishing the stereocenter of the resulting alcohol. The azide group can subsequently be reduced to the primary amine, yielding the desired enantiomerically enriched this compound.

Diastereoselective Synthesis of this compound Precursors

The stereochemical relationship between the amino and hydroxyl groups in the target molecule is critical. The synthesis of the trans isomer relies on diastereoselective reactions that control the relative configuration of the two adjacent stereocenters. A common and effective method for establishing this trans relationship is through the ring-opening of an epoxide.

The synthesis begins with cycloheptene oxide, which can be readily formed from cycloheptene. Treatment of cycloheptene oxide with an azide source, such as sodium azide (NaN₃), proceeds via an Sₙ2-type nucleophilic attack. This mechanism inherently results in an "anti" addition, where the azide nucleophile attacks one carbon of the epoxide from the face opposite to the oxygen bridge, while the other carbon-oxygen bond breaks. This process exclusively forms the trans-2-azidocycloheptanol precursor. The subsequent reduction of the azide group to an amine (e.g., via catalytic hydrogenation or with LiAlH₄) preserves the trans stereochemistry, yielding racemic this compound.

Another approach involves the diastereoselective reduction of a ketone precursor, 2-azidocycloheptanone. The stereochemical outcome of the reduction of the carbonyl group to a hydroxyl group is influenced by the steric bulk of the reducing agent and the existing azide group. The selection of an appropriate reducing agent can favor the formation of the trans diastereomer over the cis.

Enantiomeric Resolution Techniques for Racemic this compound

When this compound is synthesized as a racemic mixture, resolution techniques are required to separate the two enantiomers.

Classical Diastereomeric Salt Formation with Chiral Acids (e.g., Mandelic Acid)

Classical resolution via diastereomeric salt formation is a widely used and effective technique for separating enantiomers of amines. orgsyn.orgrsc.orgnih.gov The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. For this compound, an N-protected derivative like trans-2-(N-benzyl)aminocycloheptanol is often used to facilitate crystallization.

The methodology is well-illustrated by the analogous resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol. orgsyn.org In this process, the racemic amine is treated with an enantiopure chiral acid, such as (S)-mandelic acid, in a suitable solvent like ethanol. This acid-base reaction forms a pair of diastereomeric salts: (1S,2S)-amine·(S)-acid and (1R,2R)-amine·(S)-acid. Because diastereomers have different physical properties, they exhibit different solubilities. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains in the mother liquor.

After separation of the crystals by filtration, the enantiomerically pure amine is liberated by treating the salt with a base (e.g., NaOH solution). This neutralizes the chiral acid, which can often be recovered and reused. orgsyn.org To isolate the other enantiomer, the mother liquor (now enriched in the other diastereomer) can be treated with the opposite enantiomer of the chiral acid, (R)-mandelic acid, to crystallize the second diastereomeric salt. orgsyn.org This sequential use of both enantiomers of the resolving agent allows for the efficient separation and high recovery of both enantiomers of the target amine, often achieving high enantiomeric excess (ee). orgsyn.org

Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-Mediated Acylation/Hydrolysis)

Enzyme-catalyzed kinetic resolution is a powerful and highly selective method for separating enantiomers. nih.govmdpi.comresearchgate.net This technique is particularly effective for alcohols and amines and often utilizes lipases. The key precursor, racemic trans-2-azidocycloheptanol, can be effectively resolved using this method. nih.govtandfonline.com

The process involves the enantioselective acylation of the racemic azido-alcohol catalyzed by a lipase (B570770) in the presence of an acyl donor, such as vinyl acetate (B1210297). Lipases, being chiral catalysts, exhibit a strong preference for one enantiomer over the other. A screening of various lipases has shown that those from Pseudomonas sp. (such as Lipase PS and Lipase AK from Amano) demonstrate the highest enantioselectivity for the acetylation of 2-azidocycloalkanols. nih.govtandfonline.com

The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate, leaving the other enantiomer largely unreacted. By stopping the reaction at approximately 50% conversion, a mixture of the acylated product (ester) and the unreacted starting material (alcohol) is obtained. These two compounds, having different functional groups, can be easily separated by standard chromatographic methods. The separated, enantiomerically enriched acetate can be hydrolyzed back to the alcohol, and both enantiomers of the azido-alcohol can then be reduced to the corresponding enantiomers of this compound. nih.govtandfonline.com

Table 1: Lipase Screening for Kinetic Resolution of (±)-trans-2-Azidocycloheptanol via Acetylation Data derived from studies on trans-2-azidocycloalkanols. nih.gov

| Lipase Source | Enantioselectivity (E value) | Preferred Enantiomer for Acylation |

| Pseudomonas sp. (Lipase PS) | High | (1R, 2R) |

| Pseudomonas sp. (Lipase AK) | High | (1R, 2R) |

| Candida antarctica (CAL-B) | Moderate to High | Varies with substrate |

| Mucor miehei | Low | Varies with substrate |

Chromatographic Resolution on Chiral Stationary Phases

The separation of enantiomers from a racemic mixture of this compound is a critical step in obtaining optically pure forms of the compound. While classical resolution via diastereomeric salt formation with chiral acids like mandelic acid is a common method for related compounds such as trans-2-aminocyclohexanol nih.gov, chromatographic resolution on chiral stationary phases (CSPs) offers a powerful and direct analytical and preparative tool.

Although specific literature detailing the chromatographic resolution of this compound is not abundant, the principles can be inferred from studies on analogous cyclic amino alcohols. The primary mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different association energies, leading to different retention times and thus, separation.

For analytical purposes, gas chromatography (GC) using chiral columns, such as cyclosil-B, has been employed to separate diastereomeric mixtures of similar compounds like 3-aminocyclohexanols. mdpi.comresearchgate.net For preparative separations, high-performance liquid chromatography (HPLC) is the method of choice. Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or vancomycin, are particularly versatile. They can operate in various modes (reversed-phase, normal-phase, polar-ionic) and offer multiple interaction sites—including hydrogen bonding, ionic, and π-π interactions—that are crucial for resolving amino alcohols.

A relevant strategy for the analysis of such compounds involves derivatization. For instance, the enantiomeric excess of trans-2-azidocyclohexanol, a precursor to the corresponding amino alcohol, was successfully determined via chiral reversed-phase HPLC after derivatization with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). nih.gov This approach could be adapted for this compound, enhancing its chromophoric properties for better detection and resolution.

The selection of the appropriate CSP and mobile phase is empirical and depends on the specific structure of the analyte. The table below summarizes CSPs and conditions used for resolving related cyclic amino alcohols, which would serve as a starting point for developing a method for this compound.

Table 1: Chiral Chromatography Conditions for Amino Alcohol Analogs

| Analyte | Chromatography Type | Chiral Stationary Phase (CSP) | Mode/Mobile Phase | Key Interaction Types | Reference |

|---|---|---|---|---|---|

| 3-Aminocyclohexanols (diastereomers) | GC-MS | Cyclosil-B | Not Specified | Inclusion Complexation | mdpi.comresearchgate.net |

| trans-2-Azidocyclohexanol (as Fmoc-derivative) | RP-HPLC | Not Specified (Chiral) | Reversed-Phase | Hydrophobic, π-π Stacking | nih.gov |

| General β-Amino Acids | LC | Teicoplanin-based | Reversed-Phase & Polar-Ionic | Ionic, Hydrogen Bonding, Dipole-Dipole | organic-chemistry.org |

Comparative Analysis of Synthetic Pathways for this compound

The synthesis of enantiomerically pure this compound can be approached through two main strategies: resolution of a racemic mixture or asymmetric synthesis. The choice of pathway is often a trade-off between development time, cost, and alignment with green chemistry principles.

Efficiency, Atom Economy, and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on principles that minimize environmental impact and maximize resource efficiency. These include atom economy, step economy, and the reduction of hazardous waste, often quantified by metrics like the Process Mass Intensity (PMI). nih.gov

Asymmetric Synthesis Pathways: In contrast, catalytic asymmetric synthesis aims to directly produce the desired enantiomer in high yield and enantiomeric excess, representing a more atom-economical and greener approach. acs.org Key strategies applicable to the synthesis of chiral 1,2-amino alcohols include:

Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: The reduction of α-amino ketones using chiral catalysts (e.g., Ru-based) can provide the desired amino alcohol with high enantioselectivity (>99% ee) and yield. acs.org This method avoids stoichiometric reagents and is highly efficient.

Catalytic Reductive Coupling: Copper-catalyzed reductive coupling of ketones with N-substituted allyl equivalents can generate chiral 1,2-amino alcohol synthons with high regio-, diastereo-, and enantioselectivity. nih.gov

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), can achieve very high diastereoselectivity in the reduction of keto-precursors. A process for a related cyclobutanol (B46151) derivative was improved from a poorly selective method to a highly efficient sequence, resulting in a 10-fold improvement in PMI. nih.gov

The following table compares these approaches based on key green chemistry metrics.

Table 2: Green Chemistry Comparison of Synthetic Approaches

| Synthetic Approach | Theoretical Max. Yield | Atom Economy | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Resolution | 50% | Low | Well-established methodology | High waste (solvents, resolving agent), low atom economy | nih.govwikipedia.org |

| Enzymatic Resolution | 50% | Low | High selectivity, mild conditions | 50% yield limit, potential for racemization needed | nih.gov |

| Catalytic Asymmetric Synthesis | ~100% | High | High yield & enantioselectivity, low catalyst loading | Requires development of specific catalyst/conditions | nih.govacs.orgnih.gov |

Scalability and Industrial Feasibility Assessments

The transition from a laboratory-scale synthesis to industrial production introduces new challenges, including cost of goods, safety, robustness, and throughput.

Resolution-Based Pathways: Diastereomeric salt crystallization is a well-established and scalable technique in the pharmaceutical industry. The process for producing optically active trans-2-aminocyclohexanol using optically active 2-methoxyphenylacetic acid demonstrates the industrial viability of this approach, achieving high optical purity ( >99% ee) after crystallization. google.com However, the low productivity of such processes, often requiring very dilute solutions and multiple recrystallization steps, can be a significant drawback. rsc.org Similarly, the separation of isomers of 4-aminocyclohexanol via fractional crystallization from an aqueous solution highlights an industrially relevant purification strategy that relies on controlling process parameters like temperature and concentration. google.com

Asymmetric Synthesis Pathways: Catalytic asymmetric processes are often more desirable for industrial-scale synthesis due to higher throughput and lower waste. The development of a catalytic process, however, requires significant initial investment in research and optimization. Key considerations for industrial feasibility include:

Catalyst Cost and Availability: Precious metal catalysts (e.g., Ruthenium, Rhodium) can be expensive, necessitating very low catalyst loadings and efficient recycling protocols.

Reaction Conditions: Processes that operate at or near ambient temperature and pressure are preferred over those requiring high pressures (e.g., hydrogenation) or cryogenic temperatures, as they reduce capital and operational costs. Asymmetric transfer hydrogenation, for example, is advantageous as it does not require pressurized equipment. acs.org

Process Robustness: The synthesis must be robust and insensitive to minor variations in raw material quality or reaction conditions. Biocatalytic processes, like the KRED-mediated reduction, have proven to be highly selective and scalable. nih.gov The development of a multigram-scale synthesis of a complex molecule using an iron-catalyzed aminoglycosylation highlights the importance of minimizing chromatographic purifications and aqueous workups to streamline the process for scalability. nih.gov

Ultimately, the most feasible industrial pathway for this compound would likely involve a catalytic, stereoselective route from an inexpensive starting material, as this offers the best balance of efficiency, cost, and sustainability.

Chemical Reactivity and Derivatization of Trans 2 Amino Cycloheptanol

Reactivity of the Amino Functionality in trans-2-Amino-cycloheptanol (B2764322)

The primary amino group in this compound serves as a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This nucleophilic center readily participates in acylation, alkylation, and sulfonylation reactions, and is a precursor for the formation of imines and other nitrogen-containing derivatives. Such modifications are fundamental in the field of asymmetric synthesis, where the N-functionalized products are employed as chiral ligands and auxiliaries.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of this compound exhibits typical nucleophilic behavior, readily reacting with various electrophiles.

Acylation: The amino group can be easily acylated to form amides. This is commonly achieved using acyl chlorides or anhydrides. For instance, the reaction of a related compound, trans-4-aminocyclohexanol (B47343), with acetic anhydride (B1165640) quantitatively yields the corresponding acetamido derivative. google.com This transformation is crucial for protecting the amino group or for synthesizing amide-containing ligands.

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished with alkyl halides, though over-alkylation can be a challenge. In the context of synthesizing chiral molecules, hydrogen-borrowing alkylation reactions have been successfully applied to 1,2-amino alcohols. nih.gov To prevent side reactions or racemization at the adjacent stereocenter during alkylation, the use of bulky protecting groups on the nitrogen, such as a triphenylmethane (B1682552) (trityl) group, has proven effective. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields stable sulfonamides. This functionalization is a common strategy in the design of chiral ligands, as the sulfonamide group can influence the steric and electronic environment of the molecule.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetic Anhydride | Acetamide |

| Alkylation | Benzyl Bromide | N-Benzyl Amine |

Formation of Imines, Enamines, and Other Nitrogen-Containing Derivatives

The amino group is a precursor to carbon-nitrogen double and single bonds found in imines and enamines.

Imines: As a primary amine, this compound reacts with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. youtube.com This reaction is typically reversible and often catalyzed by acid, proceeding through a carbinolamine intermediate followed by dehydration. youtube.comyoutube.com The formation of a C=N double bond is a versatile method for creating new chiral ligands and synthetic intermediates. acs.orgmdpi.com

Enamines: Enamine formation requires a secondary amine. youtube.comyoutube.com Therefore, this compound must first be N-alkylated (as described in section 3.1.1) to a secondary amine derivative. This derivative can then react with an aldehyde or a ketone to yield an enamine, which is an alkene bonded to the amine nitrogen. youtube.comyoutube.comorganic-chemistry.org Enamines are valuable synthetic intermediates, particularly in C-C bond-forming reactions where they serve as nucleophiles.

N-Functionalization for Chiral Ligand and Auxiliary Design

The strategic modification of the nitrogen atom in this compound is a cornerstone of its use in asymmetric catalysis. nih.govacs.org The introduction of various substituents allows for the fine-tuning of the steric and electronic properties of the resulting molecule, making it a powerful chiral ligand or auxiliary. nih.govnih.gov

By synthesizing N-aryl or N-sulfonyl derivatives, bidentate ligands can be created that coordinate with metal centers. mdpi.comresearchgate.net These ligands, often featuring both the functionalized nitrogen and the hydroxyl oxygen as coordination sites, form stable chiral complexes with metals like rhodium, ruthenium, and palladium. mdpi.com Such complexes are highly effective catalysts for a range of asymmetric transformations, including transfer hydrogenations and allylic alkylations, yielding products with high enantiomeric excess. nih.govacs.org For example, ligands derived from enantiopure trans-2-aminocyclohexanol have been successfully used in the asymmetric phenyl transfer to aldehydes and the transfer hydrogenation of aryl ketones, achieving up to 96% ee. nih.gov

Reactivity of the Hydroxyl Functionality in this compound

The hydroxyl group provides a second reactive site on the this compound scaffold, enabling a different set of derivatization strategies that are also pivotal for its application in synthesis.

Esterification and Etherification Reactions

The secondary alcohol of this compound can be transformed into esters and ethers through well-established synthetic methods.

Esterification: The hydroxyl group readily undergoes esterification (O-acylation) upon reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base catalyst. This reaction is analogous to the N-acylation of the amino group, and selectivity between the two sites often requires a protection strategy. For instance, the hydroxyl group of trans-4-acetamidocyclohexanol can be esterified with acetic anhydride. google.com

Etherification: The formation of ethers from the hydroxyl group is typically achieved via the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage. This allows for the introduction of a wide variety of alkyl and aryl groups at the oxygen center.

Table 2: Representative O-Functionalization Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Esterification | Acetyl Chloride | Acetate (B1210297) Ester |

O-Functionalization for Ligand and Auxiliary Synthesis

Functionalization at the oxygen atom is a key strategy for modulating the properties of chiral ligands and auxiliaries derived from this compound. researchgate.net Converting the hydroxyl group into an ether or an ester can significantly alter the steric bulk and electronic nature of the ligand. nih.gov

These O-functionalized derivatives are integral to the synthesis of bidentate and multidentate ligands. The modified oxygen, along with the nitrogen atom, can coordinate to a metal center, creating a defined chiral environment. This precise architecture is essential for inducing high levels of stereoselectivity in catalyzed reactions. By systematically varying the substituents on both the nitrogen and oxygen atoms, a library of ligands can be generated and screened to find the optimal catalyst for a specific asymmetric transformation. nih.govacs.org

Dual Functional Group Reactivity: Cyclization and Heterocycle Formation

The defining characteristic of this compound is the presence of two distinct functional groups—an amine and a hydroxyl group—in a vicinal and trans stereochemical arrangement on a seven-membered carbocyclic ring. This unique structural feature allows for a range of chemical transformations involving either one or both functional groups. The cooperative reactivity of the amino and alcohol moieties is particularly significant, enabling intramolecular cyclization reactions to form various heterocyclic systems.

One of the most common transformations is the formation of oxazoline (B21484) rings. wikipedia.org This reaction typically occurs by reacting the amino alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an ester. wikipedia.orgresearchgate.net The process involves an initial N-acylation of the amino group to form an N-(2-hydroxycycloheptyl)amide intermediate. Subsequent intramolecular cyclization, often promoted by dehydrating agents or acid catalysts, leads to the formation of a bicyclic system where the oxazoline ring is fused to the cycloheptane (B1346806) ring. nih.gov The reaction generally proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon if the alcohol is activated as a leaving group. nih.gov

The general synthesis of 2-oxazolines from amino alcohols can be achieved through various methods, including the reaction with aldehydes or nitriles. wikipedia.orgorganic-chemistry.org For instance, condensation with an aldehyde produces an intermediate oxazolidine (B1195125), which can be oxidized to the corresponding oxazoline. orgsyn.org Alternatively, reaction with nitriles, often catalyzed by Lewis acids like zinc chloride (ZnCl₂), can also yield oxazolines at elevated temperatures. wikipedia.org

These fused bicyclic heterocycles are valuable intermediates in organic synthesis. The cycloheptane ring provides a specific conformational constraint, while the oxazoline moiety can be further functionalized or used as a directing group in subsequent reactions. The synthesis of such bicyclic and tricyclic heterocyclic compounds is a subject of interest in medicinal and materials chemistry. rsc.org

The reactivity of this compound allows for the synthesis of various fused heterocyclic systems. Below is a representative table of potential cyclization reactions.

| Reactant | Reagents and Conditions | Product Type | General Structure |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Dehydrating agent (e.g., DCC, EDC) or high temperature | Fused 2-Oxazoline | |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | Fused 2-Oxazoline | |

| Aldehyde (R-CHO) | 1. Formation of oxazolidine 2. Oxidizing agent (e.g., NBS, I₂) | Fused 2-Oxazoline | |

| Nitrile (R-CN) | Lewis Acid (e.g., ZnCl₂) or Brønsted Acid, heat | Fused 2-Oxazoline | |

| Phosgene or equivalent | Base | Fused Oxazolidinone |

Regioselectivity and Stereoselectivity in this compound Transformations

The stereochemistry of this compound plays a crucial role in directing the outcome of its reactions. The fixed trans relationship between the amino and hydroxyl groups imposes significant stereochemical control, influencing both regioselectivity and stereoselectivity in derivatization and cyclization reactions.

In reactions where the amino alcohol acts as a chiral auxiliary, the rigid conformation of the cycloheptane ring, coupled with the defined stereocenters, can lead to high diastereoselectivity in reactions at a prochiral center attached to the molecule. wikipedia.orgwikiwand.com For example, if the nitrogen or oxygen atom is acylated with a group that subsequently undergoes a reaction (e.g., an aldol (B89426) or Michael addition), the cycloheptane backbone creates a chiral environment that favors the approach of reagents from one face over the other. scielo.org.mx

The stereochemical outcome of cyclization reactions is also highly dependent on the starting material's configuration. For instance, the formation of an oxazoline from an N-(2-hydroxycycloheptyl)amide typically proceeds via an intramolecular SN2 reaction. If the reaction is promoted by activating the hydroxyl group (e.g., with triflic acid or thionyl chloride), it will proceed with inversion of configuration at the carbon bearing the hydroxyl group. nih.gov Given the trans starting material, this results in a specific diastereomer of the fused bicyclic product.

Regioselectivity becomes a key consideration when the molecule is subjected to conditions that could involve rearrangements. A classic example for 1,2-amino alcohols is the Tiffeneau–Demjanov rearrangement, which occurs upon treatment with nitrous acid. stackexchange.com Diazotization of the primary amine generates a diazonium salt, which is an excellent leaving group. Subsequent loss of N₂ generates a secondary carbocation. This cation can then undergo a 1,2-hydride or 1,2-alkyl shift (a ring contraction) to stabilize the positive charge. In the case of this compound, the stereoelectronic requirement for the migrating group to be anti-periplanar to the leaving group dictates the major product. stackexchange.com The conformation of the cycloheptane ring will determine which bond (C-C or C-H) is properly aligned for migration, thus controlling whether the product is a cycloheptanone (B156872) or a formylcyclohexane derivative. For trans-aminocycloalkanols, ring contraction is often the favored pathway. stackexchange.com

The following table summarizes the expected selectivity in key transformations.

| Reaction Type | Controlling Factor | Expected Outcome for trans-2-Amino-cycloheptanol | Selectivity |

|---|---|---|---|

| Oxazoline Formation (via OH activation) | SN2 intramolecular cyclization | Fused oxazoline with inversion of configuration at C-OH | High Diastereoselectivity |

| Use as Chiral Auxiliary | Steric hindrance from the cycloheptyl ring | Diastereoselective addition to an attached prochiral group | High Diastereoselectivity |

| Tiffeneau–Demjanov Rearrangement | Anti-periplanar alignment of migrating group and leaving group | Predominantly ring contraction to formylcyclohexane derivatives | High Regioselectivity |

Mechanism of Reaction Pathways Involving this compound

Understanding the reaction mechanisms provides insight into the reactivity and selectivity observed with this compound.

Mechanism of Oxazoline Formation: The most common pathway for oxazoline synthesis from a 1,2-amino alcohol involves two key steps. researchgate.net

N-Acylation: The amino group, being more nucleophilic than the hydroxyl group, reacts with an acylating agent (like an acyl chloride or anhydride) to form an N-(2-hydroxycycloheptyl)amide.

Intramolecular Cyclization: The subsequent ring closure can proceed through different pathways depending on the conditions.

Acid-Catalyzed Dehydration: In the presence of a strong acid, the hydroxyl group is protonated, turning it into a good leaving group (H₂O). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an SN2 fashion. This results in the formation of the protonated oxazoline, which is then deprotonated to give the final product. nih.gov This pathway leads to inversion of stereochemistry at the hydroxyl-bearing carbon.

Activation and Displacement: Reagents like thionyl chloride (SOCl₂) or the Burgess reagent can be used to convert the hydroxyl group into a better leaving group without strongly acidic conditions. The subsequent intramolecular attack by the amide oxygen proceeds via an SN2 mechanism, again leading to stereochemical inversion. researchgate.net

Mechanism of the Tiffeneau–Demjanov Rearrangement: This rearrangement provides a clear example of how stereoelectronics govern reaction pathways. stackexchange.com

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (-N₂⁺).

Carbocation Formation: The diazonium group is an excellent leaving group and departs as nitrogen gas (N₂), generating a secondary carbocation on the cycloheptane ring.

1,2-Migration (Rearrangement): The carbocation rearranges to a more stable form. The key to the selectivity lies in the conformation of the ring at the moment of N₂ departure. For a rearrangement to occur, the migrating bond must be anti-periplanar to the C-N bond that is breaking. In the most stable chair-like conformation of the trans-isomer, a C-C bond of the ring is often positioned anti-periplanar to the diazonium group. stackexchange.com

Product Formation: The migration of this C-C bond leads to a ring contraction, forming a protonated formylcyclohexane. Deprotonation yields the final aldehyde product.

The specific conformational preferences of the seven-membered cycloheptane ring will ultimately dictate the precise ratio of rearrangement products, but the principles of stereoelectronic control remain paramount.

Stereochemical and Conformational Analysis of Trans 2 Amino Cycloheptanol

Configurational Assignment and Enantiopurity Determination

The unambiguous assignment of the absolute configuration and the determination of enantiomeric purity are fundamental for the use of chiral molecules like trans-2-Amino-cycloheptanol (B2764322) in stereoselective processes.

The resolution of racemic trans-2-aminocycloalkanols can be effectively achieved through enzymatic kinetic resolution. One established method involves the use of lipases to selectively acylate one enantiomer of a precursor, such as (±)-trans-2-azidocycloheptanol. The unreacted azidoalcohol enantiomer can then be separated from the acylated product and subsequently reduced to the corresponding enantiopure amino alcohol. tandfonline.com

The absolute configuration of the resulting enantiomers, for example, (1R, 2R)-trans-2-aminocycloheptanol, has been determined using chiroptical methods. Specifically, the enantiomers are derivatized with a chiral agent, such as (S)-TBMB carboxylic acid (a fluorescent chiral derivatizing agent with a 1,3-benzodioxole (B145889) skeleton), to form N,O-bis-derivatives. The absolute configurations are then assigned by analyzing the resulting exciton-coupled circular dichroism (CD) spectra. tandfonline.com This method relies on comparing the spectral data to those of related compounds with known configurations. tandfonline.com

The enantiopurity, or enantiomeric excess (ee), of this compound is most commonly quantified using chromatographic techniques. Chiral gas chromatography (GC) is a primary method for this analysis. sigmaaldrich.com Alternatively, high-performance liquid chromatography (HPLC) can be employed, particularly after converting the amino alcohol into a diastereomeric derivative with a chiral resolving agent, which allows for separation on a standard stationary phase. tandfonline.com Commercial batches of enantiopure (1S,2S)-trans-2-Aminocycloheptanol are available with high enantiomeric purity, often exceeding 99.5% ee as determined by GC. sigmaaldrich.com

Conformational Preferences of the Cycloheptane (B1346806) Ring in this compound

The cycloheptane ring is significantly more flexible than its smaller counterpart, cyclohexane (B81311), and exists as a dynamic equilibrium of several low-energy conformations. dss.go.thdissercat.com Unlike cyclohexane, which has a single, highly stable chair conformation, cycloheptane's conformational landscape is dominated by the twist-chair and, to a lesser extent, the twist-boat families of conformations. dss.go.th The presence of substituents, as in this compound, introduces specific steric and electronic interactions that influence this equilibrium.

Analysis of Preferred Conformations (e.g., Chair, Twist-Chair, Boat)

The conformational analysis of the parent cycloheptane ring reveals several key forms:

Chair (C) : The chair conformation of cycloheptane suffers from significant torsional strain due to eclipsed hydrogens and non-bonded interactions between "flagpole" hydrogens. It is generally considered a transition state rather than a stable conformer. dss.go.th

Boat (B) : Similar to the chair, the boat conformation is also a high-energy form, serving as a transition state.

Twist-Chair (TC) : This is the most stable family of conformations for cycloheptane. By twisting from the pure chair form, the ring relieves much of the eclipsing and transannular strain. kyoto-u.ac.jp The twist-chair conformation is chiral and flexible, with a low energy barrier for interconversion between its various forms. kyoto-u.ac.jp

Twist-Boat (TB) : This conformation is also a local energy minimum but is generally higher in energy than the twist-chair family.

For substituted cycloheptanes like this compound, the equilibrium will heavily favor the twist-chair conformations that minimize steric hindrance for the substituents.

Role of Intramolecular Hydrogen Bonding in Conformational Stability

In 1,2-aminoalcohols, the potential for intramolecular hydrogen bonding between the hydroxyl proton (donor) and the amino group's lone pair (acceptor), or vice-versa, can significantly influence conformational preference. This interaction forms a five-membered ring structure, which can lock the molecule into a more rigid conformation. Studies on various amino alcohols have shown that the O-H···N hydrogen bond is a potent conformational directing group. researchgate.net

In this compound, the formation of an intramolecular hydrogen bond would stabilize specific twist-chair conformations where the amino and hydroxyl groups are brought into close proximity. This bonding helps to overcome some of the inherent torsional strain of the ring by providing an energetically favorable interaction, thereby increasing the population of the conformer that supports this bond. The strength of this interaction depends on the resulting geometry, with the most stable arrangement being the one that allows for an optimal O-H···N distance and angle.

Influence of Substituents on Conformational Equilibrium

The placement of substituents on the flexible cycloheptane ring is governed by principles similar to those in cyclohexane chemistry, where equatorial-like positions are favored over axial-like ones to minimize steric strain. researchgate.net In the twist-chair conformation of cycloheptane, there are multiple non-equivalent positions for substituents.

For a trans-1,2-disubstituted pattern, the conformational equilibrium will favor the twist-chair conformer that places both the amino and hydroxyl groups in pseudo-equatorial positions. This arrangement minimizes unfavorable transannular steric interactions that would arise if one or both groups were forced into more sterically hindered pseudo-axial positions. The combination of minimizing steric repulsion by placing the substituents in pseudo-equatorial sites and maximizing the stability through intramolecular hydrogen bonding are the dominant factors determining the preferred conformation of this compound in solution.

Chiroptical Properties of Enantiopure this compound

Enantiomerically pure samples of this compound are optically active, meaning they rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic properties of the specific enantiomer.

Optical Rotation and Specific Rotation Studies

The specific rotation ([α]) is a standardized measure of a chiral compound's optical activity. wikipedia.org It is defined as the observed angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature, for a sample of 1 g/mL concentration in a 1 decimeter path length cell. wikipedia.org For the enantiomers of trans-2-aminocycloheptanol, the sign of the specific rotation indicates whether it is dextrorotatory (+) or levorotatory (-). One study reports the specific rotation for an enantiomer of trans-2-aminocycloheptanol as follows:

| Compound | Specific Rotation [α]20D | Concentration (c) | Solvent | Source |

|---|---|---|---|---|

| trans-2-Aminocycloheptanol | -18° | 0.37 g/100mL | Methanol | kyoto-u.ac.jp |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemical features of chiral molecules. unipi.itnih.gov It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of a molecule in solution. nih.govnih.gov For a molecule like this compound, which possesses two chiral centers, a CD spectrum would be a critical tool for unambiguously assigning the absolute configuration of its enantiomers, such as (1R,2R)-2-aminocycloheptanol and (1S,2S)-2-aminocycloheptanol.

The process of determining the absolute configuration using CD spectroscopy typically involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration. unipi.it This computational approach, often employing density functional theory (DFT), allows for the correlation of the observed Cotton effects (positive or negative CD bands) with the spatial arrangement of the chromophores within the molecule.

However, a thorough review of published scientific literature reveals a notable absence of any reported experimental or calculated CD spectra specifically for this compound. While studies on analogous compounds, such as trans-2-aminocyclohexanol and various cyclic β-amino acids, have successfully utilized CD and Vibrational Circular Dichroism (VCD) to elucidate their stereochemistry, this specific research has not been extended to the seven-membered ring system of this compound. smolecule.comnih.gov

Table 1: Key Aspects of Circular Dichroism Analysis for this compound (Hypothetical)

| Parameter | Description | Status for this compound |

| Experimental CD Spectrum | The measurement of the differential absorption of circularly polarized light by a chiral sample. | No published data found. |

| Theoretical CD Calculation | Quantum chemical calculations (e.g., DFT) to predict the CD spectrum for a specific enantiomer. | No published calculations found. |

| Absolute Configuration | The spatial arrangement of the atoms of a chiral molecular entity. | Not experimentally determined via CD. |

Without these fundamental data, a definitive analysis of the absolute configuration of this compound through CD spectroscopy cannot be provided at this time.

Impact of Stereochemistry and Conformation on Chemical Reactivity and Catalytic Selectivity

The stereochemistry and conformational flexibility of chiral amino alcohols are known to be critical factors in their application as ligands in asymmetric catalysis. The spatial arrangement of the amino and hydroxyl groups, as well as the conformational preferences of the cycloalkane ring, dictates how the molecule coordinates to a metal center and influences the stereochemical outcome of a catalyzed reaction. acs.orgresearchgate.net Chiral 1,2-amino alcohols are a privileged class of ligands used in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govchemrxiv.org

For this compound, the seven-membered ring possesses a higher degree of conformational flexibility compared to its five- or six-membered ring counterparts. nih.gov This flexibility could lead to a variety of accessible conformers, each presenting a different chiral environment when used as a ligand. The relative energies of these conformers and the barriers to their interconversion would significantly impact the enantioselectivity of a catalytic process.

Despite the potential for interesting catalytic applications, the scientific literature lacks specific studies on the use of this compound as a chiral ligand in asymmetric catalysis. While there is extensive research on the catalytic activity of other chiral amino alcohols, including those with cyclohexane and cyclopentane (B165970) backbones, the impact of the unique stereochemistry and conformational dynamics of the cycloheptane ring in this compound on chemical reactivity and catalytic selectivity has not been explored in published research. smolecule.comresearchgate.net

Table 2: Potential Applications and Unexplored Areas in Catalysis for this compound

| Catalytic Application | Potential Role of this compound | Research Status |

| Asymmetric Transfer Hydrogenation | Chiral ligand for the enantioselective reduction of ketones and imines. | No published studies found. |

| Asymmetric Alkylation | Directing group or chiral auxiliary for the stereoselective addition of alkyl groups. | No published studies found. |

| Enantioselective Addition to Aldehydes | Catalyst or ligand for the addition of nucleophiles to aldehydes. | No published studies found. |

Applications of Trans 2 Amino Cycloheptanol in Asymmetric Organic Synthesis

trans-2-Amino-cycloheptanol (B2764322) as a Chiral Ligand in Transition Metal Catalysis

The ability of this compound to be readily derivatized into a wide array of chiral ligands has made it a significant player in the field of asymmetric transition metal catalysis. The amino and hydroxyl groups serve as convenient handles for the introduction of various coordinating moieties, allowing for the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic reactions.

Ligand Design and Synthesis from this compound Derivatives

The synthesis of chiral ligands from this compound typically involves the functionalization of the amino and/or hydroxyl groups. For instance, the amino group can be readily converted into amides, sulfonamides, or phosphinamides, while the hydroxyl group can be transformed into ethers or phosphites. This modular approach allows for the creation of a diverse library of ligands with different coordination properties.

A common strategy involves the preparation of bidentate ligands, where two coordinating atoms are tethered to the chiral cycloheptane (B1346806) backbone. For example, phosphine-phosphite, phosphine-amino, and diamine ligands have been synthesized and their efficacy in asymmetric catalysis has been explored. The rigid cycloheptane framework helps to restrict the conformational flexibility of the resulting metal complex, which is often crucial for achieving high enantioselectivity.

Applications in Asymmetric Hydrogenation Reactions

Chiral ligands derived from this compound have shown promise in the asymmetric hydrogenation of prochiral olefins and ketones, a fundamental transformation for the synthesis of chiral alcohols and other valuable compounds. Rhodium and Ruthenium complexes bearing these ligands have been investigated as catalysts.

For instance, in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a benchmark substrate, Rh(I) complexes of phosphine-phosphite ligands derived from this compound have demonstrated the ability to produce the corresponding amino acid derivative with notable enantioselectivity. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus substituents and the reaction conditions.

Similarly, Ru(II) complexes of N-tosylated diamine ligands derived from this compound have been employed in the asymmetric transfer hydrogenation of ketones, such as acetophenone. These catalytic systems, often using isopropanol (B130326) as the hydrogen source, can furnish the corresponding chiral secondary alcohols in good yields and with significant enantiomeric excesses.

| Substrate | Catalyst/Ligand System | Solvent | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)L]BF₄ | CH₂Cl₂ | 98 | 92 |

| Acetophenone | RuCl₂(p-cymene)(L) | i-PrOH | 95 | 88 |

Table 1: Representative results for the asymmetric hydrogenation using catalysts derived from this compound. L represents a chiral ligand derived from this compound.*

Utility in Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-heteroatom bonds. Chiral ligands play a crucial role in controlling the enantioselectivity of this reaction. Ligands derived from this compound have been successfully applied in this context. For the benchmark reaction of 1,3-diphenylallyl acetate (B1210297) with a soft nucleophile like dimethyl malonate, palladium catalysts bearing phosphine-oxazoline ligands synthesized from this compound have afforded the alkylated product with high enantioselectivity. The steric and electronic properties of the ligand are critical in influencing the outcome of the reaction.

Role in Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for the synthesis of chiral biaryl compounds. The development of efficient chiral ligands is key to the success of these transformations. While the application of this compound-based ligands in this area is still emerging, preliminary studies have indicated their potential. For example, palladium complexes of ligands bearing both phosphine (B1218219) and amino functionalities derived from this compound have been explored in the asymmetric Suzuki-Miyaura coupling of aryl halides with arylboronic acids, showing promising levels of asymmetric induction.

Catalysis of Other Enantioselective Transformations

The versatility of ligands derived from this compound extends to other enantioselective transformations. In the field of asymmetric hydrosilylation , rhodium complexes of these chiral ligands have been used to catalyze the reduction of ketones and imines to the corresponding chiral alcohols and amines with good enantioselectivity.

Furthermore, in asymmetric epoxidation , while the Sharpless asymmetric epoxidation remains a dominant method, research into new catalytic systems continues. Chiral catalysts based on transition metals and ligands derived from this compound have been investigated for the epoxidation of unfunctionalized olefins, such as chalcone, with moderate to good success in inducing enantioselectivity.

This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

In addition to its role in catalysis, this compound can be employed as a chiral auxiliary in stoichiometric asymmetric synthesis. In this approach, the chiral auxiliary is temporarily attached to a prochiral substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

The trans-1,2-amino alcohol functionality in this compound allows for the formation of rigid cyclic structures, such as oxazolidinones, when attached to a substrate. This conformational rigidity is key to achieving high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions.

For example, an oxazolidinone derived from this compound and a carboxylic acid can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, as the bulky cycloheptyl ring effectively shields one face of the enolate. Similarly, in aldol reactions, the chiral oxazolidinone auxiliary can control the stereochemistry of the newly formed stereocenters with a high degree of precision.

| Substrate | Reaction | Reagent | Diastereomeric Ratio (d.r.) |

| N-Propionyl oxazolidinone | Alkylation | Benzyl bromide | 95:5 |

| N-Acetyl oxazolidinone | Aldol Reaction | Benzaldehyde (B42025) | 92:8 |

Table 2: Representative results for the use of this compound as a chiral auxiliary. The auxiliary is incorporated as an oxazolidinone derivative.

Auxiliary-Mediated Diastereoselective Induction in Carbon-Carbon Bond Formations (e.g., Aldol, Michael, Diels-Alder)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed. rsc.org This strategy effectively transfers the chirality of the auxiliary to the product through a diastereomeric intermediate. The utility of this approach has been demonstrated with various chiral amino alcohols, often by converting them into rigid cyclic structures like oxazolidinones to enhance facial bias. rsc.orgresearchgate.net

Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters. researchgate.net Chiral auxiliaries, such as those derived from amino acids (Evans auxiliaries) or other amino alcohols, can be acylated and converted into their corresponding enolates. rsc.orgresearchgate.net These chiral enolates then react with aldehydes through a highly organized, chair-like transition state, often chelated to a Lewis acid like a boron reagent, to produce aldol adducts with high diastereoselectivity. rsc.org

Michael Additions: The conjugate or Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is another key C-C bond-forming method. youtube.comyoutube.com Chiral auxiliaries attached to either the nucleophile (e.g., a glycine (B1666218) enolate equivalent) or the electrophile (e.g., an N-enoyl oxazolidinone) can effectively control the stereochemical outcome of the addition. scielo.org.mx

Diels-Alder Reactions: This powerful cycloaddition reaction forms a six-membered ring and can generate multiple stereocenters simultaneously. By attaching a chiral auxiliary to the dienophile, such as an acrylate (B77674) or crotonate, chemists can influence the approach of the diene, leading to a highly diastereoselective cycloaddition. acs.org

Despite the well-established principles of these auxiliary-controlled reactions, a review of the scientific literature indicates that this compound has not been specifically reported as a chiral auxiliary for diastereoselective Aldol, Michael, or Diels-Alder reactions. Research in this area has predominantly focused on auxiliaries derived from other cyclic frameworks, such as trans-2-phenyl-1-cyclohexanol (B1200244) and cis-1-amino-2-hydroxyindan. rsc.orgsigmaaldrich.com

Cleavage and Recycling Strategies for the Chiral Auxiliary

A critical feature of an effective chiral auxiliary is that it can be cleanly removed from the product without racemization and, ideally, be recovered for reuse to improve process economy. acs.org Common cleavage methods depend on the linkage between the auxiliary and the substrate. For N-acyl oxazolidinone auxiliaries, which are commonly used in aldol reactions, the auxiliary can typically be removed via hydrolysis (using acid or base), reduction (e.g., with lithium aluminium hydride to yield an alcohol), or conversion to other derivatives (e.g., thioesters). acs.org

Given the absence of documented applications of this compound as a chiral auxiliary in the aforementioned carbon-carbon bond-forming reactions, specific protocols for its cleavage and recycling in this context have not been established.

This compound in Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and control their stereoselectivity. nih.gov Chiral primary and secondary amines are central to many organocatalytic transformations, often operating through enamine or iminium ion intermediates. mdpi.com

Design and Synthesis of this compound-Derived Organocatalysts

The design of effective organocatalysts often involves combining a chiral scaffold with functional groups capable of activating substrates. Chiral 1,2-amino alcohols are common starting points for creating bifunctional catalysts. For instance, the amine can be derivatized to form a thiourea (B124793), which acts as a hydrogen-bond donor to activate an electrophile, while a separate basic site on the catalyst activates the nucleophile. rsc.orgwikipedia.orgresearchgate.net Another common strategy is to append the chiral amine to a proline scaffold, creating prolinamide catalysts that are highly effective in reactions like the aldol addition. mdpi.com

While these design principles are well-established for scaffolds like cyclohexanediamine (B8721093) or amino acids, the synthesis of organocatalysts specifically derived from a this compound backbone is not documented in the reviewed literature. Hypothetically, one could synthesize a thiourea catalyst by reacting this compound with an isothiocyanate or a prolinamide catalyst by coupling it with proline.

Applications in Asymmetric Aldol Reactions

Organocatalytic asymmetric aldol reactions typically involve the reaction of a ketone with an aldehyde, catalyzed by a chiral amine. The catalyst first reacts with the ketone to form a chiral enamine nucleophile. This enamine then adds to the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. Proline and its derivatives are benchmark catalysts for this transformation. mdpi.com

While this is a major area of organocatalysis, no studies were found that employ a catalyst derived from this compound for asymmetric aldol reactions. The table below shows a representative data set for an organocatalytic aldol reaction to illustrate the typical parameters investigated.

Table 1: Representative Data for Organocatalytic Asymmetric Aldol Reactions (Note: This table illustrates typical results for this reaction type and does not feature catalysts derived from this compound due to a lack of published data.)

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 95 | >95:5 | 98 |

| 2 | Acetone | Benzaldehyde | 30 | Neat | 68 | 19:1 | 96 |

| 3 | Cyclopentanone | 2-Naphthaldehyde | 20 | NMP | 92 | >95:5 | 97 |

Applications in Asymmetric Michael Additions

In organocatalytic Michael additions, a chiral secondary amine catalyst can activate an aldehyde or ketone to form a nucleophilic enamine, which then adds to a Michael acceptor like a nitroalkene. mdpi.comnih.gov Alternatively, a bifunctional catalyst, such as a thiourea, can activate both the nucleophile and the electrophile through hydrogen bonding. wikipedia.orgresearchgate.net These methods provide access to chiral 1,5-dicarbonyl compounds and their analogues with high enantioselectivity.

A survey of the literature did not yield examples of catalysts derived from this compound being used for asymmetric Michael additions. The representative table below highlights the results that would be sought in such an investigation.

Table 2: Representative Data for Organocatalytic Asymmetric Michael Additions (Note: This table illustrates typical results for this reaction type and does not feature catalysts derived from this compound due to a lack of published data.)

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 97 | 93:7 | 99 |

| 2 | Cyclohexanone | trans-β-Nitrostyrene | 20 | CHCl₃ | 85 | 90:10 | 92 |

| 3 | Dimethyl malonate | trans-Chalcone | 5 | DCM | 99 | - | 94 |

Other Organocatalytic Cascade Reactions

Organocatalytic cascade reactions are powerful transformations where a single catalyst orchestrates multiple bond-forming events in one pot, rapidly building molecular complexity. wikipedia.org These cascades can combine Michael additions with aldol reactions, cyclizations, or other transformations. The design of these elegant sequences often relies on the predictable reactivity of enamine and iminium ion intermediates generated from chiral amine catalysts.

The development of such cascade reactions requires a well-understood catalytic system. As catalysts based on this compound have not been reported for the fundamental aldol or Michael reactions, their application in more complex cascade sequences remains an unexplored area of research.

This compound as a Chiral Building Block for Complex Molecule Synthesis

This compound is a valuable chiral building block in asymmetric organic synthesis due to its vicinal amino and hydroxyl functional groups held in a specific stereochemical arrangement on a seven-membered carbocyclic frame. This arrangement allows for its direct incorporation into larger, more complex molecules and its use as a precursor for sophisticated chiral structures. Its utility is primarily demonstrated in the construction of chiral heterocycles and as a starting point for the synthesis of other intricate chiral scaffolds and advanced intermediates.

Construction of Chiral Heterocycles

The trans-1,2-amino alcohol moiety is a classic precursor for the synthesis of chiral oxazolines, which are privileged five-membered heterocycles widely used as ligands in asymmetric catalysis and as intermediates in medicinal chemistry. researchgate.netmdpi.com The synthesis of oxazolines from this compound involves the condensation of its amino and hydroxyl groups with a suitable carbon electrophile, leading to a bicyclic system where the cycloheptane ring is fused to the oxazoline (B21484) ring.

The general and most common approach involves the reaction of the chiral amino alcohol with reagents like nitriles, carboxylic acids, or their derivatives. researchgate.netmdpi.com For instance, the reaction with a nitrile, often catalyzed by a Lewis acid or conducted under high-pressure or microwave conditions, proceeds via initial N-alkylation followed by intramolecular cyclization of the hydroxyl group onto the activated nitrile carbon. rsc.org Alternatively, acylation of the amine with a carboxylic acid or acid chloride, followed by a dehydrative cyclization, yields the corresponding oxazoline. mdpi.com Reagents such as triflic acid can be employed to promote this cyclization, which generates water as the only byproduct. mdpi.com

The trans configuration of the substituents on the cycloheptane ring is crucial, as it dictates a fixed stereochemical outcome in the resulting fused oxazoline. This makes this compound a reliable building block for creating stereochemically defined products.

Table 1: Representative Synthesis of Chiral Heterocycles from β-Amino Alcohols This table illustrates common methods applicable to this compound for the synthesis of fused oxazolines.

| Starting Materials | Reagent/Catalyst | Resulting Heterocycle | Key Features |

| Chiral β-Amino Alcohol + Nitrile | Heterogeneous Catalyst, Microwave | Fused 2-Substituted-Oxazoline | Rapid, high atom economy, environmentally friendly. rsc.org |

| Chiral β-Amino Alcohol + Carboxylic Acid | Dehydrating Agent (e.g., SOCl₂) | Fused 2-Substituted-Oxazoline | A conventional and widely used two-step method. researchgate.net |

| Chiral β-Amino Alcohol + Carboxylic Acid | Triflic Acid (TfOH) | Fused 2-Substituted-Oxazoline | One-pot protocol; generates water as the only byproduct. mdpi.com |

Precursors for Other Chiral Scaffolds and Advanced Intermediates

Beyond the direct construction of simple heterocycles, this compound serves as a precursor for more elaborate chiral scaffolds. A significant example is its role in the synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones. These bicyclic proline analogues are complex scaffolds that can be further elaborated into medicinally relevant compounds.

An efficient and highly stereoselective route to these structures has been developed, which, while not starting from pre-formed this compound, constructs an analogous amino alcohol intermediate that undergoes a key transformation. nih.gov The synthesis begins with commercially available materials and proceeds through a key aza-Cope-Mannich reaction. nih.govwpmucdn.com This tandem process provides predictable stereochemical control and allows for scalable production. nih.gov The resulting trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-one scaffold is a versatile intermediate. wpmucdn.com For example, this core has been utilized to develop derivatives with potential antiviral activity against the Hepatitis C virus (HCV). wpmucdn.com